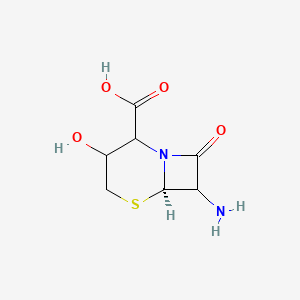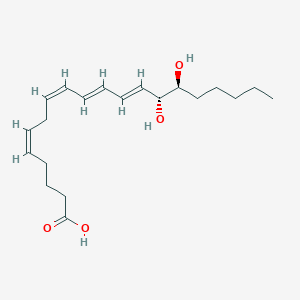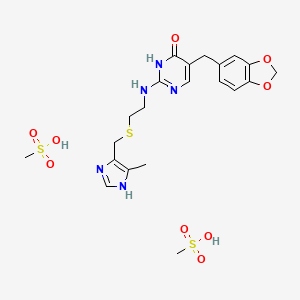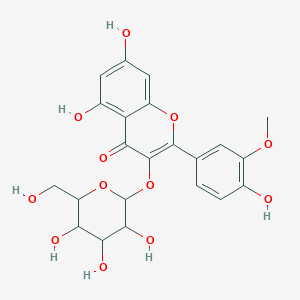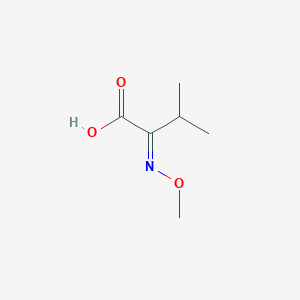
hypocrellin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hypocrellin D is an organic polycyclic compound that is a cytotoxic fungal pigment isolated from the fruiting bodies of the ascomycete Shiraia bambusicola. It has a role as a metabolite and an antineoplastic agent. It is an organic polycyclic compound, a polyphenol, an aromatic ether, a methyl ketone, a hydroxy-1,4-naphthoquinone and a tertiary alcohol.
Applications De Recherche Scientifique
Enhanced Production of Hypocrellin A
Sun, Ma, and Wang (2017) conducted a study on enhancing the production of hypocrellin A (HA), a clinically used agent for skin diseases and photodynamic therapy (PDT) against cancers, using ultrasound stimulation in submerged cultures of Shiraia bambusicola. The ultrasound treatment resulted in a significant increase in HA content and stimulated the release of HA into the medium, providing insights into strategies for enhancing HA production in submerged cultures (Sun, Ma, & Wang, 2017).
Hypocrellin B Complexes for Photodynamic Therapy
A study by Sun et al. (2012) explored the development of oxovanadium(IV) complexes with hypocrellin B (HB) as a photosensitizer for improved photodynamic therapy (PDT). These complexes showed enhanced water solubility, improved absorptivity, and advanced DNA photocleavage activity, indicating a potential avenue for HB-based PDT agents (Sun et al., 2012).
Photophysics, Photochemistry, and Photobiology of Hypocrellins
Jiang and He (2001) reviewed the photophysics, photochemistry, and photobiology of hypocrellins, highlighting their significant antitumor and anti-virus activities and potential as PDT agents. Compared to hematoporphyrin, hypocrellins offer advantages such as high triplet and singlet-oxygen quantum yields, high phototoxicity with low dark toxicity, and rapid clearance from normal tissues (Jiang & He, 2001).
Red Light-Enhanced Production of Hypocrellin A
Ma, Sun, and Wang (2018) investigated the effects of different wavelengths of light on the production of hypocrellin A in Shiraia bambusicola cultures. Red LED light significantly promoted HA biosynthesis and secretion, enhancing total HA production and offering a strategy for improving HA production in mycelium cultures (Ma, Sun, & Wang, 2018).
Antimicrobial and Antileishmanial Activities of Hypocrellins
Ma et al. (2004) evaluated the in vitro antimicrobial and antileishmanial activities of hypocrellins A and B. Hypocrellin A exhibited promising activity against various pathogens, including Candida albicans and Staphylococcus aureus, as well as potent antileishmanial activity, suggesting its potential for further research (Ma et al., 2004).
Triton X-100 Induction of Hypocrellin Production
Cai et al. (2011) studied the effect of surfactants on hypocrellin production under submerged fermentation. The addition of Triton X-100 significantly increased hypocrellin production, providing insights into optimizing hypocrellin yield in Shiraia sp. cultures (Cai et al., 2011).
Hypocrellin D as a Cytotoxic Agent
Fang et al. (2006) isolated hypocrellin D from the fruiting bodies of Shiraia bambusicola and found it to significantly inhibit the growth of various tumor cell lines, suggesting its potential as a cytotoxic agent for cancer treatment (Fang et al., 2006).
Propriétés
Formule moléculaire |
C30H26O12 |
|---|---|
Poids moléculaire |
578.5 g/mol |
Nom IUPAC |
(12R,13S)-12-acetyl-9,13,17-trihydroxy-5,10,16,21-tetramethoxy-13-methylpentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),5,9,16,18(23),20-octaene-4,7,19,22-tetrone |
InChI |
InChI=1S/C30H26O12/c1-10(31)23-22-19(21-18(27(37)29(22)42-6)13(33)8-15(40-4)25(21)35)16-11(9-30(23,2)38)28(41-5)26(36)17-12(32)7-14(39-3)24(34)20(16)17/h7-8,23,36-38H,9H2,1-6H3/t23-,30+/m1/s1 |
Clé InChI |
UVHNWRDTZAYVST-DJUQAAIZSA-N |
SMILES isomérique |
CC(=O)[C@@H]1C2=C(C3=C(C[C@]1(C)O)C(=C(C4=C3C(=O)C(=CC4=O)OC)O)OC)C5=C(C(=O)C=C(C5=O)OC)C(=C2OC)O |
SMILES |
CC(=O)C1C2=C(C3=C(CC1(C)O)C(=C(C4=C3C(=O)C(=CC4=O)OC)O)OC)C5=C(C(=O)C=C(C5=O)OC)C(=C2OC)O |
SMILES canonique |
CC(=O)C1C2=C(C3=C(CC1(C)O)C(=C(C4=C3C(=O)C(=CC4=O)OC)O)OC)C5=C(C(=O)C=C(C5=O)OC)C(=C2OC)O |
Synonymes |
hypocrellin D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4H-thieno[3,2-b]pyrrole](/img/structure/B1252704.png)
![2-(4-chlorophenyl)-1,4-dihydro[1]benzothiopyrano[4,3-c]pyrazol-3(2H)-one](/img/structure/B1252705.png)
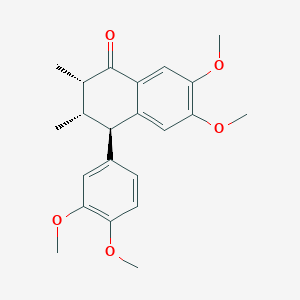

![10,13,14-Trimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1252709.png)
![2-[5-Hydroxy-2-(16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1252712.png)

![4-chloro-N-[(E)-(4-oxo-4-phenylbutan-2-ylidene)amino]benzamide](/img/structure/B1252714.png)
